1-bromo-3-methoxycyclopentane

Catalog No.
S3548521
CAS No.
338430-07-2
M.F
C6H11BrO
M. Wt
179.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-3-methoxycyclopentane

CAS Number

338430-07-2

Product Name

1-bromo-3-methoxycyclopentane

IUPAC Name

1-bromo-3-methoxycyclopentane

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

InChI

InChI=1S/C6H11BrO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4H2,1H3

InChI Key

MBBUVUBRFAYZRA-UHFFFAOYSA-N

SMILES

COC1CCC(C1)Br

Canonical SMILES

COC1CCC(C1)Br

1-Bromo-3-methoxycyclopentane (CAS 338430-07-2) is a specialized, bifunctional alicyclic building block characterized by a reactive secondary bromide and a sterically defined methoxy ether on a rigid cyclopentane core. In industrial and pharmaceutical procurement, it is primarily sourced as a direct electrophilic precursor for installing the 3-methoxycyclopentyl moiety into complex active pharmaceutical ingredients (APIs). Unlike generic aliphatic halides, this compound is specifically selected to fine-tune the physicochemical properties of drug candidates—such as lowering lipophilicity (LogP), introducing a targeted hydrogen bond acceptor, and modulating basicity—without significantly increasing molecular weight. Its established utility in the synthesis of blood-brain barrier (BBB) penetrant kinase inhibitors makes it a critical raw material for advanced medicinal chemistry and scale-up manufacturing [1].

Substituting 1-bromo-3-methoxycyclopentane with simpler analogs, such as bromocyclopentane or 1-bromo-4-methoxycyclohexane, routinely fails in late-stage pharmaceutical development due to strict structure-activity relationship (SAR) and pharmacokinetic constraints. The unsubstituted bromocyclopentane yields highly lipophilic derivatives that often suffer from poor aqueous solubility and high efflux ratios, rendering them unsuitable for CNS targets [1]. Conversely, utilizing 6-membered ring analogs alters the spatial trajectory of the methoxy group, frequently leading to steric clashes in tight kinase binding pockets and a subsequent loss of target affinity [2]. Furthermore, attempting to use 3-methoxycyclopentanol as a substitute requires additional activation steps (e.g., tosylation), which decreases overall synthetic yield, increases process mass intensity (PMI), and introduces unwanted byproducts during industrial scale-up [3].

Lipophilicity Modulation for CNS Penetration

In the optimization of central nervous system (CNS) therapeutics, controlling lipophilicity is paramount. The incorporation of the 3-methoxycyclopentyl group—derived directly from 1-bromo-3-methoxycyclopentane—reduces the predicted LogP of the resulting scaffold by approximately 0.8 to 1.0 units compared to the unsubstituted cyclopentyl baseline. For example, in the development of ATM kinase inhibitors like AZD1390, balancing the basicity and lipophilicity (Log D7.4) was critical for achieving low efflux and high blood-brain barrier permeability [1]. The methoxy group acts as a targeted hydrogen bond acceptor that improves aqueous solubility without the excessive lipophilic penalty of a pure hydrocarbon ring.

Evidence DimensionCalculated Lipophilicity (LogP) shift
Target Compound DataLogP reduction of ~0.8-1.0 units (via 3-methoxycyclopentyl incorporation)
Comparator Or BaselineUnsubstituted bromocyclopentane
Quantified DifferenceSignificant reduction in lipophilicity with added H-bond acceptor capacity
ConditionsIn silico physicochemical profiling for CNS drug candidates

Procuring the methoxy-substituted bromide is essential for synthesizing CNS-targeted APIs that require strict control over Log D and efflux ratios.

Kinase Binding Affinity Retention vs. 6-Membered Analogs

The specific ring size and substitution pattern of the 3-methoxycyclopentyl moiety provide unique steric advantages in tight enzymatic binding pockets. In a structure-activity relationship (SAR) study of CDK9 inhibitors, the derivative incorporating the 3-methoxycyclopentyl group maintained equipotent target activity compared to the optimized lead compound. In direct contrast, expanding the ring to a 6-membered system and adding oxygen functionality (e.g., 4-methoxycyclohexyl derivatives) resulted in a quantifiable reduction in kinase inhibitory potency [1]. This demonstrates that the 5-membered ring's specific conformational space is critical for maintaining necessary protein-ligand interactions.

Evidence DimensionKinase Inhibitory Potency (Target Affinity)
Target Compound DataEquipotent to optimized lead (3-methoxycyclopentyl derivative)
Comparator Or BaselineOxygenated cyclohexyl derivatives (e.g., 4-methoxycyclohexyl)
Quantified DifferenceMaintained baseline potency vs. reduced potency in 6-membered analogs
ConditionsPhenotypic screening and CDK9 kinase inhibition assays

Buyers synthesizing specific kinase inhibitors must prioritize the 5-membered methoxy-substituted ring over 6-membered alternatives to prevent loss of therapeutic efficacy.

Direct Electrophilic Efficiency in Process Chemistry

From a process chemistry perspective, utilizing 1-bromo-3-methoxycyclopentane as a direct alkylating agent offers significant efficiency gains over its alcohol counterpart, 3-methoxycyclopentanol. The pre-installed secondary bromide allows for direct participation in nucleophilic substitution (SN2) or cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) [1]. Substituting this with the alcohol requires an initial activation step—typically using methanesulfonyl chloride or p-toluenesulfonyl chloride—which adds a synthetic step, reduces overall yield by an estimated 10-20% due to intermediate isolation, and generates stoichiometric sulfur waste.

Evidence DimensionSynthetic Step Count and Yield Efficiency
Target Compound Data1-step direct alkylation/coupling
Comparator Or Baseline3-methoxycyclopentanol (requires 2 steps: activation + coupling)
Quantified DifferenceEliminates 1 synthetic step; avoids 10-20% yield loss from intermediate isolation
ConditionsIndustrial scale N-alkylation or cross-coupling workflows

Procuring the pre-halogenated building block streamlines manufacturing routes, reducing process mass intensity and overall production costs.

Synthesis of BBB-Penetrant Kinase Inhibitors

Ideal for incorporating the 3-methoxycyclopentyl motif into ATM, mTOR, or CDK9 inhibitors where precise control of Log D, basicity, and efflux is required for central nervous system exposure, directly leveraging the lipophilicity modulation described in Section 3 [1].

Optimization of API Physicochemical Properties

Selected when a drug candidate requires the steric bulk of a cyclopentyl ring but suffers from poor aqueous solubility, utilizing the methoxy group as a hydrogen bond acceptor to improve the overall pharmacokinetic profile without expanding to a 6-membered ring [2].

Streamlined N-Alkylation in Scale-Up Manufacturing

Procured as a direct electrophile for the N-alkylation of heterocyclic scaffolds (e.g., imidazoquinolines or pyrazinones), avoiding the multi-step activation required if starting from the corresponding cycloalkanol, thereby improving process yield [3].

XLogP3

1.8

Dates

Last modified: 04-15-2024

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